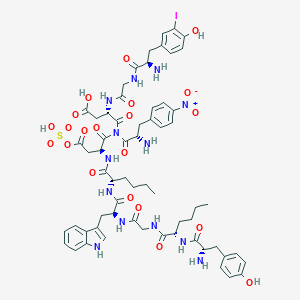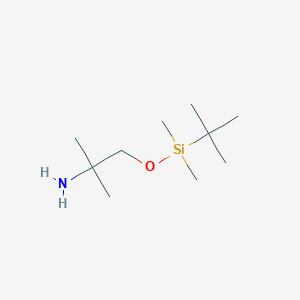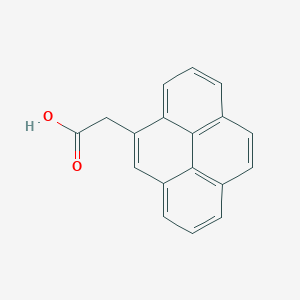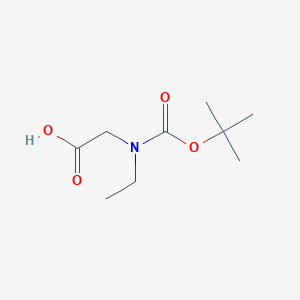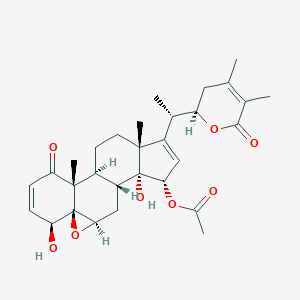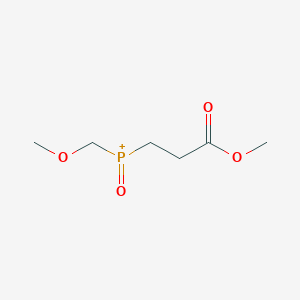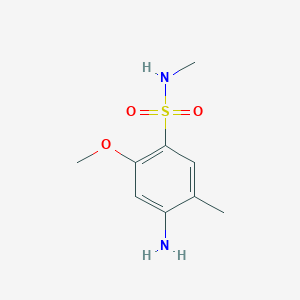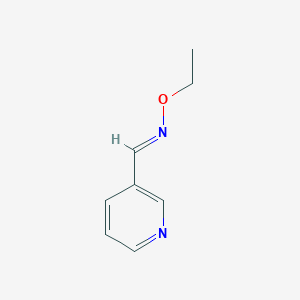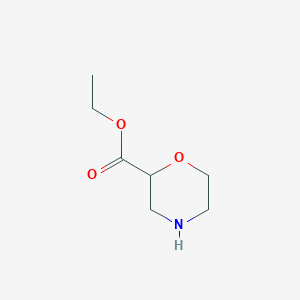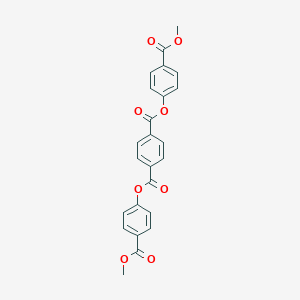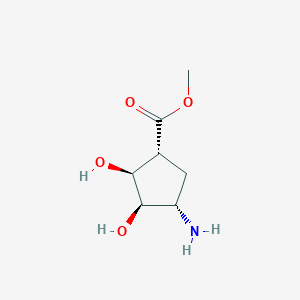
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as L-threo-3,4-dihydroxyphenylserine methyl ester and is a derivative of L-DOPA, a precursor of dopamine. In
Wirkmechanismus
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate acts as a precursor to dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and can cross the blood-brain barrier. Once in the brain, it can be taken up by dopaminergic neurons and converted to dopamine, leading to an increase in dopamine levels.
Biochemische Und Physiologische Effekte
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects. It can increase dopamine levels in the brain, leading to improvements in motor function and mood. It has also been shown to have neuroprotective effects and can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and can be used in a variety of in vitro and in vivo assays. However, it also has some limitations. It can be unstable in solution and can degrade over time, leading to inconsistent results. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate. One area of research is the development of more stable derivatives that can be used in long-term studies. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other neurotransmitters and signaling pathways in the brain.
In conclusion, methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in the treatment of neurological and psychiatric disorders.
Synthesemethoden
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate can be synthesized by the reaction of L-DOPA methyl ester hydrochloride with sodium nitrite, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have neuroprotective effects and can be used in the treatment of Parkinson's disease. It has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
116909-58-1 |
|---|---|
Produktname |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
Molekularformel |
C7H13NO4 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
methyl (1R,2S,3R,4S)-4-amino-2,3-dihydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-12-7(11)3-2-4(8)6(10)5(3)9/h3-6,9-10H,2,8H2,1H3/t3-,4+,5+,6-/m1/s1 |
InChI-Schlüssel |
DTTVJFYENZGXEP-DPYQTVNSSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@@H]([C@H]([C@H]1O)O)N |
SMILES |
COC(=O)C1CC(C(C1O)O)N |
Kanonische SMILES |
COC(=O)C1CC(C(C1O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




